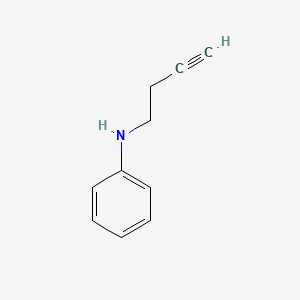![molecular formula C19H18N2O4 B13983291 benzyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate CAS No. 17415-87-1](/img/structure/B13983291.png)
benzyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate is a synthetic organic compound with the molecular formula C19H18N2O4 It is characterized by the presence of a benzyl group, a carbamate linkage, and an isoindoline-1,3-dione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate typically involves the following steps:
Formation of the Isoindoline-1,3-dione Moiety: This can be achieved through the condensation of an aromatic primary amine with a maleic anhydride derivative.
Carbamate Formation: The isoindoline-1,3-dione intermediate is then reacted with benzyl chloroformate in the presence of a base such as triethylamine to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbamate linkage, potentially yielding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Amine derivatives.
Substitution: Various substituted isoindoline-1,3-dione derivatives.
科学的研究の応用
Benzyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate has several applications in scientific research:
Pharmaceuticals: It serves as a scaffold for the development of new therapeutic agents due to its stable heterocyclic structure.
Agriculture: Derivatives of this compound are explored as potential herbicides.
Materials Science: It is used in the synthesis of colorants, dyes, and polymer additives.
Organic Synthesis: The compound is a versatile reagent in organic synthesis, facilitating the construction of complex molecules.
作用機序
The specific mechanism of action for benzyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate depends on its application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The isoindoline-1,3-dione moiety can participate in hydrogen bonding and aromatic interactions, influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione scaffold and exhibit similar reactivity and applications.
Benzyl carbamates: Compounds with a benzyl carbamate linkage are structurally related and can undergo similar chemical reactions.
Uniqueness
Benzyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate is unique due to the combination of the isoindoline-1,3-dione moiety and the benzyl carbamate linkage. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound in various research fields.
特性
CAS番号 |
17415-87-1 |
|---|---|
分子式 |
C19H18N2O4 |
分子量 |
338.4 g/mol |
IUPAC名 |
benzyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate |
InChI |
InChI=1S/C19H18N2O4/c22-17-15-9-4-5-10-16(15)18(23)21(17)12-6-11-20-19(24)25-13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2,(H,20,24) |
InChIキー |
MFCVVYZLWCGOLS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NCCCN2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-Chloro-7-trityl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B13983253.png)

![5-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-F]pyrimidine](/img/structure/B13983259.png)
![2-Propanol, 1-[(2-bromo-5-fluoro-4-nitrophenyl)amino]-3-(phenylmethoxy)-, (2R)-](/img/structure/B13983265.png)
![1-[1,4,6,7-Tetrahydro-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B13983270.png)




